![molecular formula C13H18ClNO2 B3208265 (S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049742-28-0](/img/structure/B3208265.png)
(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound . It is also known as “trans-4-(4-Methylbenzyl)-L-proline hydrochloride” or "(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride" . The sale of this product is prohibited according to certain laws, regulations, and policies related to patent products .
Scientific Research Applications
Stereoselective Synthesis
(S)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in the stereoselective synthesis of complex molecules. Schroeder et al. (1992) highlighted its use in the synthesis of stereoisomers for quinolone antibacterials, showcasing its importance in pharmaceutical development Schroeder et al., 1992.
Crystal Structure Analysis
The compound's derivative, 1,1′‐(4‐Methylbenzylidene)bis(5‐oxopyrrolidine‐2‐carboxylic acid), was analyzed by Camus et al. (2001) for its crystal structure, contributing to the understanding of its molecular configuration, which is valuable in material science and pharmaceutical research Camus et al., 2001.
Metal-Organic Framework Applications
A study by Zhao et al. (2020) explored the use of a similar compound in metal-organic frameworks for removing anionic dyes from aqueous solutions. This demonstrates its potential application in environmental remediation and water treatment Zhao et al., 2020.
Development of Immunoassays
Desai and Amin (1991) utilized a related compound in the synthesis of analogues for trans-3'-hydroxycotinine, instrumental in the development of immunoassays for specific metabolites, indicating its role in biomedical research and diagnostic development Desai & Amin, 1991.
Chiral Auxiliary in Asymmetric Synthesis
Belokon’ et al. (2002) investigated derivatives of the compound as chiral auxiliaries in the asymmetric synthesis of amino acids. This showcases its significance in producing enantiomerically pure compounds for pharmaceutical applications Belokon’ et al., 2002.
Synthesis of Bioactive Molecules
Rezai et al. (2018) synthesized derivatives of the compound for investigating their antioxidant and anticholinergic activities, which are crucial in drug discovery and development Rezai et al., 2018.
Neuraminidase Inhibitors
Wang et al. (2001) conducted research involving the synthesis of neuraminidase inhibitors containing pyrrolidine cores, highlighting its potential in developing antiviral drugs, particularly for influenza Wang et al., 2001.
properties
IUPAC Name |
(2S)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIZBSRVMKWMN-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@H]2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855628 | |
Record name | 1-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049742-28-0 | |
Record name | 1-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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